3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine
Description
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by:
- A phenyl substituent at position 3.
- An amine group at position 2.
- A 2-methylprop-2-enylthio (methallylthio) group at position 3.
This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structural features, particularly the methallylthio group, influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9(2)8-17-12-15-14-11(16(12)13)10-6-4-3-5-7-10/h3-7H,1,8,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMOWLRVJCQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides or phenylboronic acids.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with 2-methylprop-2-enylthiol under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
Scientific Research Applications
Synthesis of 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine
The synthesis of triazoles typically involves several methods, including cycloaddition reactions and the use of various catalysts. The compound can be synthesized through a multi-step process involving:
- Formation of the triazole ring : This is often achieved via a [3+2] cycloaddition reaction between azides and alkynes or other suitable precursors.
- Thioether formation : The introduction of the thioether group can be accomplished through nucleophilic substitution reactions involving suitable thiols.
Biological Activities
The triazole scaffold is known for its broad spectrum of biological activities. Research indicates that compounds containing the triazole moiety exhibit:
- Antimicrobial properties : Triazoles have been shown to possess significant antifungal and antibacterial activities. For instance, fluconazole, a well-known antifungal agent, contains a triazole ring.
- Anticancer effects : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory activity : Triazoles have been investigated for their potential to reduce inflammation in various models.
Applications in Pharmaceuticals
Due to their diverse biological activities, triazoles are increasingly being explored as potential drug candidates. Specific applications include:
| Application Type | Example Uses | Mechanism/Action |
|---|---|---|
| Antifungal Agents | Treatment of systemic fungal infections | Inhibition of ergosterol synthesis |
| Anticancer Drugs | Targeting specific cancer types | Induction of apoptosis |
| Anti-inflammatory Drugs | Management of chronic inflammatory conditions | Modulation of inflammatory pathways |
Case Study 1: Antifungal Activity
A study demonstrated that triazole derivatives effectively inhibited the growth of Candida species. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Case Study 2: Anticancer Properties
In vitro studies showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study 3: Anti-inflammatory Effects
Research indicated that this compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Material Science Applications
Beyond biological applications, triazoles have been utilized in material science for:
- Corrosion Inhibition : Triazole compounds have shown effectiveness in preventing corrosion in metal surfaces exposed to harsh environments.
| Material Type | Application | Effectiveness |
|---|---|---|
| Metal Coatings | Corrosion inhibitors | Reduced corrosion rates |
| Polymer Additives | Enhancing mechanical properties | Improved durability and resistance |
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Structural Comparison
Key structural analogues and their differentiating features are summarized below:
Pharmacological Activity
Antimicrobial Activity :
- The methallylthio group in the target compound enhances membrane penetration, contributing to broad-spectrum antibacterial activity. In contrast, thiadiazole-containing analogues (e.g., ) exhibit higher specificity against Gram-positive bacteria due to steric hindrance from the thiadiazole ring .
- Mercapto derivatives (e.g., ) show potent antifungal activity, attributed to thiol-mediated disruption of fungal cell walls.
- Anticancer Potential: The methallylthio group may facilitate redox modulation, inducing apoptosis in cancer cells. Triazolopyrimidine hybrids (e.g., ) demonstrate superior kinase inhibition, particularly against EGFR and VEGFR-2 .
Anti-inflammatory Effects :
- The amine group at position 4 in the target compound enables hydrogen bonding with COX-2 active sites, reducing prostaglandin synthesis. Thione-containing analogues (e.g., ) show weaker COX-2 affinity but stronger LOX inhibition .
Computational Predictions
- Pass Online® Analysis : The target compound’s methallylthio group predicts strong interactions with cytochrome P450 enzymes (Pa = 0.72) and moderate TNF-α inhibition (Pa = 0.54) . In contrast, thiadiazole hybrids show higher Pa scores for DNA gyrase inhibition (Pa = 0.81) .
Biological Activity
3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4S
- Molecular Weight : 252.36 g/mol
The presence of the triazole ring and the thioether group in its structure contributes to its biological activity.
Triazole derivatives often exert their effects through various mechanisms:
- Antimicrobial Activity : Many triazoles inhibit the biosynthesis of ergosterol in fungal cells, disrupting cell membrane integrity. This mechanism is similar to that of azole antifungals used in clinical settings.
- Anticancer Activity : Triazoles have been reported to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial dysfunction. They may also inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory pathways, potentially reducing cytokine production.
Antimicrobial Efficacy
Research indicates that 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole derivatives exhibit significant antimicrobial activity against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Candida albicans | Moderate | |
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Low to Moderate | |
| Klebsiella pneumoniae | Low |
In a study evaluating various triazole derivatives, compounds similar to 3-(2-Methylprop-2-enylthio)-5-phenyl showed promising results against these pathogens, highlighting the potential for further development as antifungal agents.
Anticancer Activity
The compound has also been tested for its anticancer properties:
| Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 13.004 | |
| MCF-7 (breast cancer) | 15.200 | |
| A549 (lung cancer) | 22.500 |
These findings suggest that the compound exhibits significant cytotoxicity against liver and breast cancer cell lines, with a notable ability to inhibit cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of triazoles can often be correlated with their structural features:
- Substituents on the Phenyl Ring : The presence of electron-donating groups (like methyl) enhances anticancer activity.
- Thioether Group : This functional group appears crucial for maintaining antimicrobial efficacy.
- Triazole Ring Modifications : Alterations in the substituents on the triazole ring can significantly impact both antimicrobial and anticancer activities.
Case Studies
Several studies have focused on related compounds with similar structures:
- Study on Triazole Derivatives : A series of synthesized triazoles demonstrated varying degrees of antimicrobial activity against Candida species and Gram-positive bacteria. The study highlighted that modifications at the 5-position of the triazole ring often led to enhanced activity against resistant strains .
- Anticancer Evaluation : In vitro studies on HepG2 cells revealed that certain derivatives exhibited potent anti-proliferative effects, suggesting that structural modifications can lead to improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Methylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via S-alkylation of a triazole-thiol precursor. Key steps include:
- Using sodium monochloroacetate in aqueous medium for alkylation, followed by acidification with ethanoic acid to isolate the product .
- Optimizing reaction parameters (e.g., temperature, solvent polarity) to improve yield, as demonstrated for structurally similar 1,2,4-triazole derivatives .
- Validation : Confirm purity via chromatographic methods (HPLC/TLC) and structural integrity using NMR and IR spectroscopy .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
- NMR Analysis :
- ¹H NMR : Identify protons on the phenyl ring (δ 7.2–7.8 ppm) and methylprop-2-enylthio group (δ 1.6–2.1 ppm for CH₃, δ 5.1–5.3 ppm for allylic protons).
- ¹³C NMR : Assign carbons in the triazole ring (δ 150–160 ppm) and sulfur-bound methylprop-2-enyl group (δ 20–25 ppm for CH₃, δ 110–120 ppm for allylic carbons) .
- IR Spectroscopy : Detect characteristic bands for C=N (1600–1650 cm⁻¹) and S–C (650–750 cm⁻¹) bonds .
Q. What preliminary biological screening methods are suitable for assessing its activity?
- In Vitro Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase or urease) to evaluate potential bioactivity. For example, similar triazole derivatives have shown antimicrobial and antitumor activity .
- Molecular Docking : Employ tools like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related receptors) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) enhance understanding of its electronic properties and bioactivity?
- DFT Calculations :
- Optimize geometry using Gaussian09/B3LYP/6-31G(d) to predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Compare theoretical IR/NMR spectra with experimental data to validate structural assignments .
- Docking Workflow :
- Prepare ligand (compound) and receptor (e.g., EGFR kinase) files in PDBQT format.
- Perform flexible docking to identify key binding interactions (e.g., hydrogen bonds with triazole N-atoms) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- SHELX Suite : Use SHELXL for small-molecule refinement. Address challenges like twinning or disorder by:
- Applying restraints to bond lengths/angles for disordered regions.
- Utilizing high-resolution data (>1.0 Å) to improve electron density maps .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced properties?
- Modification Strategies :
- Replace the methylprop-2-enylthio group with bulkier substituents (e.g., arylthio) to study steric effects on bioactivity .
- Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate electronic properties .
- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity trends .
Methodological Challenges and Solutions
Q. How to address low yields in alkylation reactions during synthesis?
- Troubleshooting :
- Optimize solvent polarity (e.g., switch from water to DMF) to improve reagent solubility.
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. What analytical approaches validate compound stability under varying storage conditions?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
